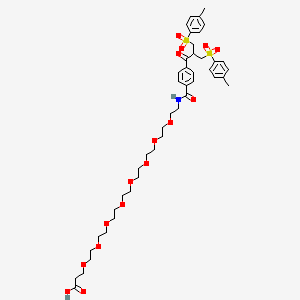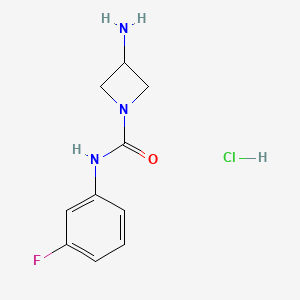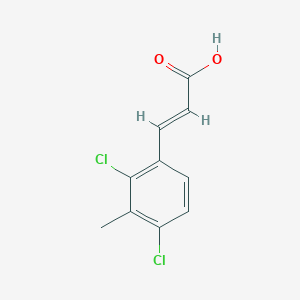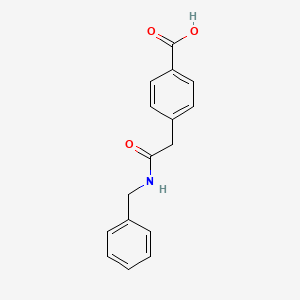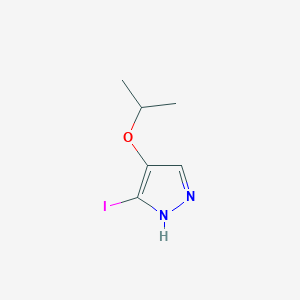
3-Iodo-4-isopropoxy-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-isopropoxy-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of iodine and isopropoxy groups in this compound makes it a valuable intermediate for various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-isopropoxy-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the reaction of 4-isopropoxy-1H-pyrazole with iodine in the presence of a suitable oxidizing agent such as ammonium cerium(IV) nitrate . The reaction is carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation ensures high throughput and quality control.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-4-isopropoxy-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and catalysts such as palladium or copper.
Oxidation: Hydrogen peroxide, organic solvents like acetonitrile, and mild heating.
Reduction: Sodium borohydride, ethanol or methanol as solvents, and ambient temperature.
Major Products:
Substitution: Formation of 3-substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of deiodinated pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-isopropoxy-1H-pyrazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Iodo-4-isopropoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Comparison: 3-Iodo-4-isopropoxy-1H-pyrazole is unique due to the presence of both iodine and isopropoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Iodo-1-isopropyl-1H-pyrazole, the isopropoxy group in the 4-position enhances its solubility and potential for further functionalization. The presence of iodine in 3-Iodo-1H-pyrazole makes it a versatile intermediate for various substitution reactions, while the additional isopropoxy group in this compound provides added steric and electronic effects that can influence its reactivity and biological properties.
Eigenschaften
Molekularformel |
C6H9IN2O |
|---|---|
Molekulargewicht |
252.05 g/mol |
IUPAC-Name |
5-iodo-4-propan-2-yloxy-1H-pyrazole |
InChI |
InChI=1S/C6H9IN2O/c1-4(2)10-5-3-8-9-6(5)7/h3-4H,1-2H3,(H,8,9) |
InChI-Schlüssel |
GACIUXYIPKKNGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(NN=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


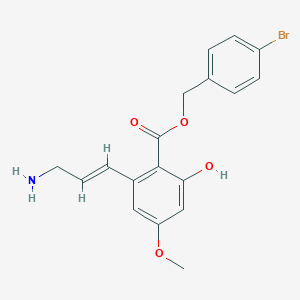

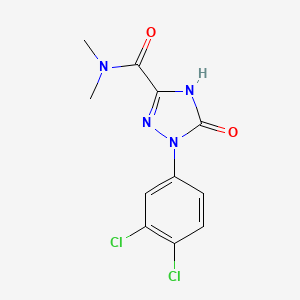
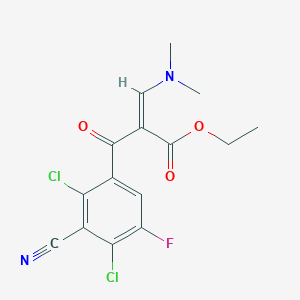


![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
